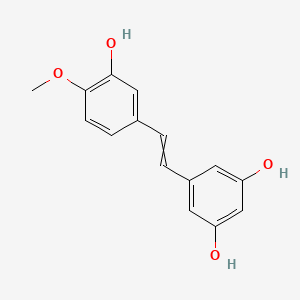

3,3',5-Trihydroxy-4'-methoxystilbene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

3,3’,5-Trihydroxy-4’-methoxystilbene can be synthesized through various methods. One common approach involves the extraction from natural sources such as rhubarb . The aglycone form, rhapontigenin, is considered the biologically active form of rhaponticin . Industrial production methods often involve the use of advanced extraction techniques to isolate the compound from plant materials .

Análisis De Reacciones Químicas

3,3’,5-Trihydroxy-4’-methoxystilbene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

3,3’,5-Trihydroxy-4’-methoxystilbene has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use in preventing oxidative stress-related diseases . In biology, it is investigated for its estrogenic and antithrombotic effects . In medicine, it shows promise as an anticancer and anti-inflammatory agent .

Mecanismo De Acción

The mechanism of action of 3,3’,5-Trihydroxy-4’-methoxystilbene involves its interaction with various molecular targets and pathways. It is known to inhibit the nuclear factor kappa B (NF-κB) activation, reduce inflammatory cytokine levels, and modulate the activity of cell adhesion molecules and sirtuin 1 (SIRT1) expression . These actions contribute to its anti-inflammatory and anticancer effects .

Comparación Con Compuestos Similares

3,3’,5-Trihydroxy-4’-methoxystilbene is similar to other stilbene compounds such as resveratrol and piceatannol . it is unique in its specific combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities . Other similar compounds include rhapontigenin, desoxyrhaponticin, and various glucoside derivatives .

Actividad Biológica

3,3',5-Trihydroxy-4'-methoxystilbene, also known as rhaponticin or rhapontin, is a naturally occurring stilbene compound predominantly found in various species of rhubarb. Its unique chemical structure, which includes three hydroxyl groups and one methoxy group, contributes to its significant biological activities. This article explores the diverse biological effects of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and estrogenic properties.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₄O₄

- Structural Features :

- Three hydroxyl groups (-OH)

- One methoxy group (-OCH₃)

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Resveratrol | 3,5-dihydroxy-4'-methoxystilbene | Strong antioxidant properties; cardiovascular benefits |

| Trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene | Four hydroxyl groups | Enhanced antioxidant activity compared to resveratrol |

| 3-Methoxy-4-hydroxy-trans-stilbene | Two hydroxyl groups | Lower biological activity compared to rhaponticin |

Antioxidant Properties

This compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Studies have demonstrated its ability to inhibit lipid peroxidation and protect cellular components from oxidative damage. For instance, it significantly reduced protein carbonylation and thiol oxidation in treated blood platelets .

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects through the modulation of various signaling pathways. It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vitro studies indicated that this compound could suppress inducible nitric oxide synthase (iNOS) expression and the production of nitric oxide (NO), demonstrating its potential as an anti-inflammatory agent .

Anticancer Activity

Research highlights the anticancer potential of this compound across various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells (MDA-MB-231) through the regulation of pro-apoptotic proteins such as caspases . The compound's mechanism involves mitochondrial pathway activation, leading to changes in mitochondrial membrane potential and the induction of autophagy .

Case Study: Breast Cancer Cell Lines

A study assessed the compound's cytotoxicity against multiple cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), SiHa (cervical cancer), PC-3 (prostate cancer).

- Findings : The compound exhibited significant cytotoxic effects with IC50 values indicating higher sensitivity in MDA-MB-231 cells compared to normal cells .

Estrogenic Activity

The estrogenic activity of this compound has been explored due to its structural similarities with estrogen. It interacts with estrogen receptors and may influence estrogen-related pathways, making it a candidate for further investigation in hormone-related cancers .

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- Inhibition of NF-κB Activation : Reduces inflammation by downregulating pro-inflammatory cytokines.

- Modulation of SIRT1 Expression : Influences cellular stress responses and longevity pathways.

- Regulation of Apoptotic Pathways : Induces apoptosis in cancer cells via mitochondrial signaling.

Propiedades

IUPAC Name |

5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMHDRYYFAYWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.